REACTION_CXSMILES
|
[Si]([O:8][CH2:9][C:10]1[CH:15]=[C:14]([F:16])[C:13]([O:17][CH2:18][O:19][CH3:20])=[CH:12][N:11]=1)(C(C)(C)C)(C)C.[Cl-].[NH4+]>C1COCC1>[F:16][C:14]1[C:13]([O:17][CH2:18][O:19][CH3:20])=[CH:12][N:11]=[C:10]([CH2:9][OH:8])[CH:15]=1 |f:1.2|
|
Name
|
2-(((tert-butyl(dimethyl)silyl)oxy)methyl)-4-fluoro-5-(methoxymethoxy)pyridine
|
Quantity
|
8.04 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCC1=NC=C(C(=C1)F)OCOC
|
Name
|
tetrabutylammonium fluoride THF
|
Quantity
|
34.7 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (hexane/ethyl acetate/methanol)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=NC=C1OCOC)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.59 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |